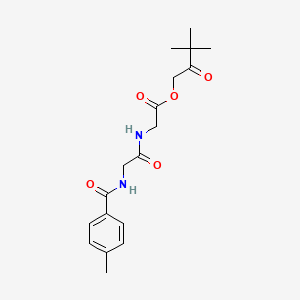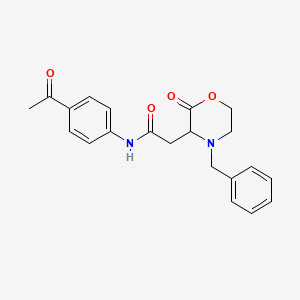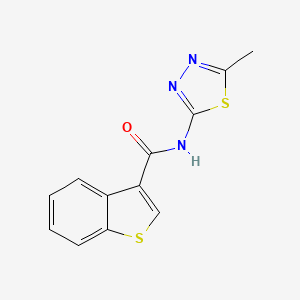
N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MDB is a synthetic compound that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes such as cell growth, proliferation, and apoptosis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by stabilizing their native conformations and preventing their misfolding.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the tumor suppressor genes such as p21 and p27. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal models, this compound has been shown to improve cognitive function and memory by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins.
Advantages and Limitations for Lab Experiments
N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages is that this compound is a synthetic compound that can be easily synthesized using various methods. This compound is also stable under specific conditions, which makes it suitable for long-term storage and transportation. However, one of the significant limitations is that this compound is a relatively new compound that has not been extensively studied for its potential toxicity and side effects. Therefore, further studies are required to determine the safety and efficacy of this compound for various applications.
Future Directions
N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several potential future directions for scientific research. One of the significant directions is the development of new drugs for the treatment of various diseases such as cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to exhibit significant anticancer activity and has the potential to be developed into a new class of anticancer drugs. This compound also has the potential to be developed into a new class of drugs for the treatment of Alzheimer's disease and Parkinson's disease. Further studies are required to determine the safety and efficacy of this compound for various applications and to develop new drugs based on this compound.
Scientific Research Applications
N-(3-methylbenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of study is the development of new drugs for the treatment of various diseases such as cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-5-4-6-13(9-12)10-18-17(19)16-11-20-14-7-2-3-8-15(14)21-16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKRYVJEJMMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)

![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)

![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)
![2-phenyl-N-[4-phenyl-3-(1-piperidinylcarbonyl)-2-thienyl]acetamide](/img/structure/B4690766.png)
![1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)

![N-(2-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4690790.png)

![2-(4-{[(1,1-dimethylpropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4690825.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(methylthio)phenyl]butanamide](/img/structure/B4690845.png)